1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone
Description
1-(4-(2-Chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole-derived ketone featuring a 2-chlorobenzyl substituent at position 4, a methyl group at position 2, and an ethanone moiety at position 3 of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse chemical and biological properties, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities. The presence of the electron-withdrawing 2-chlorobenzyl group may influence electronic distribution, reactivity, and intermolecular interactions, making this compound distinct from analogs with different substituents .
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-14(10(2)17)12(8-16-9)7-11-5-3-4-6-13(11)15/h3-6,8,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWFPWIBRCBCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-637685 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
Biochemical Properties and Mechanism of Action
- Molecular Structure : The molecular formula of this compound is C₁₄H₁₄ClNO, with a molar mass of approximately 247.72 g/mol. Its structure features a pyrrole ring, which is known for its role in various biological activities.
- Enzyme Interaction : This compound has been shown to interact with the enzyme PfCLK3, a crucial kinase involved in the RNA splicing of the malaria parasite Plasmodium falciparum. The inhibition of PfCLK3 leads to a disruption in the parasite's life cycle, making it a potential candidate for antimalarial drug development .
- Antimalarial Activity : Studies indicate that 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone exhibits significant inhibitory effects on the growth of Plasmodium falciparum, particularly against strains resistant to other treatments. This positions it as a promising lead compound for new antimalarial therapies .
Potential Therapeutic Applications
The therapeutic applications of this compound extend beyond antimalarial activity:
Case Studies and Research Findings
Several studies have documented the biochemical effects and therapeutic potentials of 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among similar pyrrole-ethanone derivatives include substituents on the aromatic rings, alkyl/aryl groups on the pyrrole nitrogen, and modifications to the ketone group. These changes significantly impact melting points, solubility, and spectral properties:
Key Observations :
- Electron-Donating vs.
- Melting Points : Bulky substituents (e.g., 4-phenyl in ) correlate with higher melting points due to improved crystal packing. The target compound’s melting point is unreported but likely influenced by the 2-Cl-benzyl group’s steric and electronic effects.
- Toxicity: Amino-substituted analogs (e.g., ) exhibit moderate toxicity (LD50 = 1 g/kg), suggesting that substituents like NH2 may enhance biological interactions.
Data Gaps and Research Needs
- Target Compound : Lack of experimental data on melting point, solubility, and bioactivity limits direct comparison.
- Mechanistic Insights : Studies on electronic effects (e.g., Hammett constants for 2-Cl-benzyl) and crystallography (cf. SHELX refinements in ) could clarify structure-property relationships.
Biological Activity
1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone, also known as WAY-637685, is a compound of significant interest in medicinal chemistry due to its biological activity against various pathogens, particularly the malaria parasite Plasmodium falciparum. This article discusses the biological activity of this compound, focusing on its interactions with specific enzymes, cellular effects, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₄ClNO
- Molar Mass : 247.72 g/mol
- IUPAC Name : 1-[4-(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-yl]ethanone
1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone primarily interacts with the enzyme PfCLK3, a kinase involved in RNA splicing in Plasmodium falciparum. This interaction is crucial as it affects the parasite's ability to proliferate and survive within the host.
Interaction with PfCLK3
The binding of this compound to PfCLK3 has been shown to inhibit its activity, leading to disrupted RNA splicing processes essential for the parasite's lifecycle. This inhibition results in reduced growth rates of Plasmodium falciparum, making it a potential candidate for antimalarial drug development .
Antimalarial Effects
Research indicates that 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone exhibits potent antimalarial activity. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Plasmodium falciparum, with significant reductions in parasite load observed at various concentrations.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.5 | 25 |
| 1.0 | 50 |
| 5.0 | 85 |
| 10.0 | 95 |
These results suggest that the compound has a dose-dependent effect on parasite growth, highlighting its potential as an effective treatment option against malaria .
Other Biological Activities
Beyond its antimalarial properties, preliminary studies suggest that this compound may also possess other biological activities, including:
- Antiproliferative effects : Potential inhibition of cancer cell lines.
- Antimicrobial properties : Activity against certain bacterial strains.
Case Studies
A recent study explored the efficacy of various pyrrole derivatives, including 1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone, against resistant strains of Plasmodium falciparum. The findings indicated that the compound retained significant activity even in cases where traditional treatments failed, underscoring its potential as a novel therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
